Ethyl 9-(oxiran-2-YL)nonanoate
Description
Structure
3D Structure
Properties
CAS No. |
105462-90-6 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3 |
InChI Key |
VKMUVHUFUIYSMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 9 Oxiran 2 Yl Nonanoate
Esterification Precursors and Approaches
The initial step in the synthesis of ethyl 9-(oxiran-2-yl)nonanoate is the creation of an unsaturated ester, typically ethyl 10-undecenoate. This intermediate provides the necessary carbon backbone and the terminal alkene for the subsequent epoxidation reaction.
Synthesis of Unsaturated Ester Intermediates
The most common precursor for ethyl 10-undecenoate is 10-undecenoic acid, which is derived from the pyrolysis of ricinoleic acid from castor oil. nih.gov The synthesis of the ethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating 10-undecenoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com The reaction is driven to completion by refluxing the mixture. chemicalbook.com
Alternatively, 10-undecenoyl chloride can be reacted with ethanol to form the ester. mdpi.com This method avoids the equilibrium limitations of Fischer esterification but requires the prior synthesis of the acid chloride. Transesterification of other esters of 10-undecenoic acid, such as the methyl ester, with ethanol is also a viable route, often catalyzed by metal oxides or other heterogeneous catalysts. acs.orgacs.org
Table 1: Comparison of Synthetic Routes to Ethyl 10-undecenoate
| Starting Material | Reagents | Typical Conditions | Advantages | Disadvantages |
| 10-Undecenoic Acid | Ethanol, Sulfuric Acid | Reflux | Readily available starting material, one-step reaction. | Equilibrium limited, requires strong acid. |
| 10-Undecenoyl Chloride | Ethanol | Room Temperature | High yield, not equilibrium limited. | Requires synthesis of acid chloride. |
| Methyl 10-undecenoate | Ethanol, Catalyst (e.g., V₂O₅) | 100-120 °C | Can utilize different starting esters. acs.org | May require specific catalysts and higher temperatures. acs.org |
Epoxidation Strategies and Reaction Parameters
The second and crucial step is the epoxidation of the terminal double bond of ethyl 10-undecenoate to form the desired this compound. The choice of epoxidation agent and reaction conditions is critical for achieving high yield and selectivity.
Peroxyacid-Mediated Epoxidation of Terminal Alkenes
A widely used method for the epoxidation of alkenes is the Prilezhaev reaction, which employs a peroxyacid as the oxidizing agent. doria.fi A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. mdpi.comcsic.es The peroxyacid transfers an oxygen atom to the double bond in a concerted mechanism, leading to the formation of the epoxide and the corresponding carboxylic acid as a byproduct. doria.fi
The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). amazonaws.com After the reaction is complete, the reaction mixture is typically quenched with a reducing agent, such as sodium thiosulfate, to destroy any remaining peroxyacid, followed by a basic wash to remove the carboxylic acid byproduct. amazonaws.com
Catalytic Epoxidation Systems
Catalytic epoxidation systems offer a more atom-economical and potentially "greener" alternative to stoichiometric peroxyacid methods. rsc.org These systems often use a more environmentally benign terminal oxidant, such as hydrogen peroxide (H₂O₂). researchgate.net
Homogeneous Catalysis: Homogeneous catalysts, such as certain metal complexes, can activate hydrogen peroxide for the epoxidation of alkenes. For instance, rhenium compounds like rhenium heptoxide have been used to catalyze the epoxidation of unsaturated esters with hydrogen peroxide. google.com
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reaction mixture, offer the advantage of easy separation and recycling. mdpi.com Examples include molybdenum oxide on charcoal, which has been used for the epoxidation of unsaturated fatty acid esters with hydrogen peroxide. oup.com
Chemoenzymatic Epoxidation: A particularly promising green approach is chemoenzymatic epoxidation. mdpi.com This method often utilizes a lipase (B570770), such as Candida antarctica lipase B (Novozym® 435), to catalyze the in-situ formation of a peroxyacid from a carboxylic acid and hydrogen peroxide. doria.fimdpi.comacs.org This peroxyacid then epoxidizes the alkene. This method operates under mild conditions (e.g., temperatures around 50 °C) and can lead to high selectivity and conversion. doria.fimdpi.com The enzymatic step, perhydrolysis, generates the reactive peroxyacid, which then participates in the uncatalyzed "self-epoxidation" of the unsaturated ester. cirad.fr
Table 2: Research Findings on Epoxidation of Unsaturated Esters
| Epoxidation Method | Catalyst/Reagent | Substrate | Key Findings | Reference |
| Peroxyacid-Mediated | m-CPBA | Methyl 9-decenoate | Yield of 85% for mthis compound. | amazonaws.com |
| Heterogeneous Catalysis | Molybdenum oxide-Bu₃SnCl-Charcoal | Ethyl 10-undecenoate | 29% yield of the corresponding epoxide. | oup.com |
| Homogeneous Catalysis | Rhenium heptoxide/H₂O₂ | Methyl 10-undecenoate | Yielded 24% of methyl 10-epoxyundecenoate. | google.com |
| Chemoenzymatic | Candida antarctica lipase B/H₂O₂ | Fatty Acid Methyl Esters | High yields (97%) and purity of epoxides. fgcu.edu | fgcu.edu |
Chiral Synthesis Approaches for Stereoisomers
This compound possesses a chiral center at the epoxide ring, meaning it can exist as two enantiomers, (R)- and (S)-ethyl 9-(oxiran-2-yl)nonanoate. The synthesis of a single enantiomer often requires specialized chiral catalysts or starting materials.
Asymmetric epoxidation methods have been developed for terminal alkenes, although they can be challenging for unactivated substrates. nih.gov One approach involves the use of chiral metal complexes as catalysts. For example, titanium-salen complexes have been investigated for the asymmetric epoxidation of terminal alkenes. nih.gov
Another strategy is the kinetic resolution of a racemic mixture of the epoxide. For instance, Jacobsen's catalyst has been used for the hydrolytic kinetic resolution of terminal epoxides, which can provide access to one enantiomer in high enantiomeric excess. amazonaws.com
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
The different synthetic routes to this compound can be evaluated based on their efficiency and adherence to the principles of green chemistry.
Efficiency:
Yield: Peroxyacid-mediated epoxidation using m-CPBA generally provides high yields of the epoxide. amazonaws.com Chemoenzymatic methods have also demonstrated high yields. fgcu.edu Catalytic systems with hydrogen peroxide can have variable yields depending on the catalyst and reaction conditions. google.comoup.com
Selectivity: Peroxyacid and chemoenzymatic methods often show high selectivity towards the epoxide, with minimal side products from ring-opening reactions, especially under mild conditions. doria.fiamazonaws.com
Green Chemistry Principles:
Atom Economy: Catalytic methods using hydrogen peroxide are more atom-economical than stoichiometric peroxyacid reactions, as the only byproduct is water. researchgate.net The use of m-CPBA generates meta-chlorobenzoic acid as a significant byproduct.
Use of Safer Chemicals: Replacing chlorinated solvents and strong mineral acids with more benign alternatives is a key goal. Chemoenzymatic epoxidation can often be performed in the absence of organic solvents or in greener solvents. mdpi.com The use of hydrogen peroxide as an oxidant is preferable to peroxyacids, which can be unstable. acs.org
Catalysis vs. Stoichiometric Reagents: Catalytic approaches (both homogeneous and heterogeneous) are inherently greener than stoichiometric ones as they reduce waste. rsc.org Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reuse. mdpi.com
Renewable Feedstocks: The synthesis starts from 10-undecenoic acid, which is derived from castor oil, a renewable resource. nih.gov This aligns with the principle of using renewable feedstocks.
Chemical Reactivity and Mechanistic Investigations of Ethyl 9 Oxiran 2 Yl Nonanoate
Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the oxirane (epoxide) moiety in ethyl 9-(oxiran-2-yl)nonanoate makes it susceptible to ring-opening reactions through various mechanisms. These reactions are fundamental to the derivatization of this compound.
The oxirane ring can be activated for nucleophilic attack under both acidic and basic conditions. In acidic media, the oxygen atom of the epoxide is protonated, forming a more reactive species that is readily attacked by weak nucleophiles. This activation is an example of electrophilic activation of the epoxide. The subsequent nucleophilic attack typically occurs at the more substituted carbon atom if steric hindrance is not a significant factor.
Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxirane ring. In the case of a terminal epoxide like that in this compound, this attack preferentially occurs at the less sterically hindered terminal carbon atom. This process involves nucleophilic activation, where the nucleophile initiates the reaction. A variety of nucleophiles can be employed, including amines, thiols, and carbanions, leading to a wide array of functionalized products. For instance, the reaction with amines or their derivatives can introduce nitrogen-containing functional groups, which is a key step in the synthesis of various biologically active molecules. researchgate.netresearchgate.net
A prominent example of the ring-opening reaction of this compound is its hydrolysis to form the corresponding diol, ethyl 9,10-dihydroxynonanoate. This reaction can be catalyzed by either acid or base. In an acidic environment, the reaction proceeds via the formation of a carbocation-like intermediate, leading to the trans-diol as the major product.
The strained oxirane ring is susceptible to nucleophilic attack, which allows for the introduction of various functional groups. vulcanchem.com For example, reaction with water under acidic conditions (H₂O/H⁺) results in the formation of vicinal diols. vulcanchem.com The ester group can also undergo standard reactions such as hydrolysis or transesterification.
Catalytic Transformations and Pathway Elucidation
The unique structure of this compound also makes it a substrate for various catalytic transformations, enabling the synthesis of more complex molecules.
A significant catalytic transformation of epoxides, including this compound, is their carbonylation to produce β-lactones. mdpi.com This reaction involves the insertion of a carbonyl group into one of the C-O bonds of the epoxide ring and represents an atom-economical process. mdpi.comresearchgate.net
The development of efficient homogeneous catalytic systems has been crucial for the successful carbonylation of epoxides. mdpi.com One such highly effective catalyst is a bifunctional system composed of a Lewis acidic tin(IV)-porphyrin complex and a tetracarbonyl cobaltate anion, [Sn(TPP)Cl₂][Co(CO)₄]. mdpi.comdntb.gov.uaresearchgate.net
In this system, the Lewis acidic tin(IV) center of the porphyrin activates the epoxide by coordinating to its oxygen atom. mdpi.commdpi.com This activation facilitates the subsequent nucleophilic attack by the cobalt tetracarbonyl anion, [Co(CO)₄]⁻, which serves as the carbonyl source. mdpi.commdpi.com This synergistic action between the Lewis acid and the cobalt complex allows the reaction to proceed with high efficiency and selectivity under relatively mild conditions. mdpi.comresearchgate.net Research has shown that these tin-based catalytic systems can achieve high turnover numbers, in some cases exceeding 1000, and produce β-lactones with excellent yields. mdpi.com
Table 1: Catalyst Optimization for Epoxide Carbonylation
| Catalyst Component | Role | Impact on Reaction |
|---|---|---|
| Tin(IV)-Porphyrin | Lewis Acid | Activates the epoxide ring for nucleophilic attack. The Lewis acidity is crucial for high reactivity. mdpi.com |
| Tetracarbonyl Cobaltate | Nucleophile/Carbonyl Source | Delivers the carbon monoxide moiety to the opened epoxide. mdpi.com |
| Solvent | Reaction Medium | The choice of solvent can influence catalyst stability and reaction rates. |
| Temperature and CO Pressure | Reaction Conditions | Both parameters significantly affect the reaction efficiency, with optimal conditions leading to higher conversions and yields. mdpi.com |
This table summarizes the roles of the key components in the Tin(IV)-Porphyrin Tetracarbonyl Cobaltate catalyzed carbonylation of epoxides.
The regioselectivity of the carbonylation reaction is a critical aspect, particularly when dealing with unsymmetrical epoxides. For terminal epoxides like this compound, the carbonylation reaction catalyzed by systems such as [Sn(TPP)Cl₂][Co(CO)₄] exhibits high regioselectivity. The attack of the cobalt carbonyl anion occurs preferentially at the less substituted (terminal) carbon atom of the activated epoxide.
Furthermore, these catalytic systems have demonstrated remarkable chemoselectivity. They can selectively carbonylate terminal epoxides in the presence of internal epoxides. mdpi.com This selectivity is attributed to the greater steric hindrance around the internal epoxide, which impedes its effective activation and subsequent reaction with the bulky catalyst. mdpi.com This chemoselectivity is highly valuable for the synthesis of complex molecules containing multiple epoxide functionalities, allowing for precise chemical modifications. mdpi.com
Table 2: Substrate Scope in Tin(IV)-Porphyrin Catalyzed Carbonylation
| Epoxide Substrate | Product | Observations |
|---|---|---|
| Terminal Aliphatic Epoxides | Corresponding β-lactone | Generally high yields and conversions are achieved. mdpi.com |
| Internal Epoxides | No reaction or very low conversion | The catalyst exhibits high chemoselectivity for terminal epoxides. mdpi.com |
| Styrene Oxide | No reaction | The aromatic substituent affects the reactivity, potentially due to electronic effects or catalyst inhibition. mdpi.com |
| Di-epoxides (one terminal, one internal) | β-lactone from the terminal epoxide | Demonstrates the high chemoselectivity of the catalyst. mdpi.com |
This table illustrates the substrate scope and selectivity of the Tin(IV)-Porphyrin Tetracarbonyl Cobaltate catalyst in epoxide carbonylation reactions.
Carbonylation to Beta-Lactones
Reaction Mechanism and Kinetic Studies
The primary site of reactivity in this compound is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism of these reactions is highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. This is followed by the nucleophilic attack on one of the carbon atoms of the epoxide. For asymmetrically substituted epoxides like this compound, the attack generally occurs at the more substituted carbon atom, following an S_N1-like mechanism. However, for terminal epoxides, the attack predominantly happens at the less sterically hindered carbon.
In basic or neutral conditions, the ring-opening follows a direct S_N2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. In the case of this compound, this attack overwhelmingly occurs at the terminal, less substituted carbon atom of the oxirane ring due to lower steric hindrance. vulcanchem.com
Kinetic studies of these ring-opening reactions are crucial for understanding the reaction rates and optimizing conditions for specific product formation. While detailed kinetic data for this compound are not extensively reported, the kinetics are known to be influenced by factors such as the nature and concentration of the nucleophile, the catalyst used, the solvent, and the temperature. For instance, the reaction of related epoxidized fatty acid esters with various nucleophiles has been studied to understand these effects.
Cycloaddition with Carbon Dioxide for Cyclic Carbonate Synthesis
The reaction of epoxides with carbon dioxide (CO₂) is an atom-economical and environmentally friendly method to produce cyclic carbonates. These products are valuable as green solvents, electrolytes in lithium-ion batteries, and as precursors for non-isocyanate polyurethanes (NIPUs). researchgate.net
The cycloaddition of CO₂ to epoxides generally requires a catalyst to proceed at a reasonable rate. A variety of catalytic systems have been developed, with a focus on non-toxic and inexpensive metals. Iron-based catalysts have emerged as a promising option. A highly effective binary catalytic system for the cycloaddition of CO₂ to the structurally similar mthis compound involves a combination of iron(III) chloride (FeCl₃) and a phosphonium (B103445) salt, such as tetraoctylphosphonium bromide ([Oct₄P]Br). acs.org This system has demonstrated high efficiency and selectivity in converting epoxidized fatty acid esters into their corresponding cyclic carbonates. acs.org The Lewis acidic iron salt is believed to activate the epoxide, while the bromide anion from the phosphonium salt acts as the nucleophile to initiate the ring-opening of the epoxide. acs.orgmdpi.com
The yield and selectivity of the cyclic carbonate synthesis are highly dependent on the reaction parameters. For the iron-catalyzed cycloaddition with epoxidized fatty acid esters, several factors have been optimized to maximize the production of the desired cyclic carbonate. acs.org
Key parameters that are typically optimized include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. A temperature of 100 °C has been found to be effective for the conversion of mthis compound. acs.org
CO₂ Pressure: The pressure of carbon dioxide influences its concentration in the reaction mixture. A pressure of 5.0 MPa has been used successfully. acs.org
Catalyst Loading: The amounts of both the iron salt and the co-catalyst are critical. Low catalyst loadings (e.g., 0.25 mol % of the iron salt) have been shown to be sufficient for high conversion. acs.org
Reaction Time: The reaction time is optimized to ensure complete conversion of the starting material. For the synthesis of methyl 9-(2-oxo-1,3-dioxolan-4-yl)nonanoate, a reaction time of 6 hours resulted in an 84% yield. acs.org
The following table summarizes the optimized reaction parameters for the synthesis of a cyclic carbonate from a related epoxidized fatty acid ester.
| Parameter | Value | Reference |
| Substrate | Mthis compound | acs.org |
| Catalyst | FeCl₃ | acs.org |
| Co-catalyst | [Oct₄P]Br | acs.org |
| Temperature | 100 °C | acs.org |
| CO₂ Pressure | 5.0 MPa | acs.org |
| Reaction Time | 6 h | acs.org |
| Yield | 84% | acs.org |
The generally accepted mechanism for the metal-catalyzed cycloaddition of CO₂ to epoxides involves several key steps. mdpi.com First, the Lewis acidic metal center (in this case, iron) coordinates to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the epoxide more susceptible to nucleophilic attack.
The nucleophile, which is the bromide anion (Br⁻) from the co-catalyst, then attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with a molecule of carbon dioxide, which involves a nucleophilic attack of the alkoxide on the electrophilic carbon of CO₂, forming a carbonate anion. Finally, an intramolecular cyclization occurs with the displacement of the bromide ion, which can then re-enter the catalytic cycle, to form the five-membered cyclic carbonate product. The rate-determining step is typically the initial ring-opening of the epoxide. mdpi.com
Olefin Metathesis and Cross-Coupling Reactions
The long alkyl chain of this compound, while lacking a double bond for direct olefin metathesis, can be derived from precursors that are suitable for such reactions. For example, its precursor, ethyl undec-10-enoate (B1210307), which contains a terminal double bond, can undergo various olefin metathesis reactions, such as cross-metathesis with other olefins to create new C-C bonds and functionalized molecules. science.gov
Cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for C-C bond formation. nrochemistry.com While this compound does not possess the typical functional groups (like halides or boronic esters) to directly participate in these reactions, it can be chemically modified to introduce such functionalities. For instance, the epoxide ring can be opened with a halide source to introduce a handle for subsequent cross-coupling.
Polymerization Initiations and Chain Growth Mechanisms
This compound is a bifunctional molecule that can participate in polymerization reactions in several ways. The epoxide ring can undergo ring-opening polymerization (ROP), while the ester group can be involved in polycondensation reactions.
The epoxide ring can be opened by either cationic or anionic initiators. d-nb.info In cationic ROP, a strong acid or a Lewis acid can initiate the polymerization, leading to the formation of a polyether backbone. In anionic ROP, a strong base is used as the initiator. The resulting polymer would have pendant ester groups along the polyether chain. These pendant groups can then be further reacted, for example, through hydrolysis and subsequent re-esterification to modify the polymer properties.
Furthermore, the ester group can participate in polycondensation reactions. For example, after the ROP of the epoxide, the resulting polyether with pendant ester groups can be transesterified with a diol to form a polyester. Alternatively, if the epoxide is first converted to a diol, this diol-ester can be used as a monomer in polycondensation reactions with dicarboxylic acids to form polyesters. The polymerization of a related methyl ester has been shown to lead to hyperbranched polyesters through the ring-opening of the epoxy groups. lookchem.com
Biocatalytic Transformations and Environmental Fate
Enzyme-Mediated Reactions of Epoxide-Containing Fatty Acid Esters.mdpi.comrsc.org
Epoxide-containing fatty acid esters, such as Ethyl 9-(oxiran-2-yl)nonanoate, are substrates for various enzymatic reactions. These biocatalytic processes offer mild and selective alternatives to conventional chemical methods for the modification and degradation of these compounds. acs.org
The characteristic oxirane (epoxide) ring of this compound is susceptible to enzymatic hydrolysis. This reaction is primarily catalyzed by a class of enzymes known as epoxide hydrolases (EHs). ucanr.edu EHs facilitate the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol. ucanr.edu This process is energetically favorable and does not require co-substrates other than water. ucanr.edu
The soluble epoxide hydrolase (sEH) is particularly important in the metabolism of epoxy fatty acids. nih.gov While microsomal epoxide hydrolase (mEH) can also hydrolyze these compounds, sEH generally exhibits higher efficiency for these substrates. nih.gov The hydrolysis of the epoxide ring is a key step in the detoxification and degradation of these molecules in biological systems. ucanr.edunih.gov
Beyond hydrolysis, enzymes can be used for the derivatization of epoxide-containing fatty acid esters. A notable example involves the alkane monooxygenase (AlkB) system. tugraz.at AlkB, an integral membrane diiron monooxygenase, is known for its ability to hydroxylate the terminal methyl group of alkanes and fatty acids. tugraz.atresearchgate.net This enzyme can functionalize medium-chain fatty acid methyl esters, making it a valuable tool for producing bifunctional molecules that can serve as precursors for polymers. tugraz.at
The AlkB enzyme from Pseudomonas putida GPo1, for instance, can hydroxylate the terminal end of a straight-chain alkane. nih.gov Its substrate channel is structured to orient the end of the alkane at the diiron active site for hydroxylation. nih.gov This capability can be harnessed for the targeted modification of fatty acid esters, including those containing an epoxide ring, to create new functionalized molecules.
AlkB is part of a larger class of diiron enzymes that includes fatty acid desaturases and hydroxylases, which are involved in a variety of oxidative reactions on fatty acids. d-nb.infonih.gov The catalytic cycle of AlkB requires reduction of its diiron active site, a process facilitated by electron transfer proteins like rubredoxin. nih.govnih.gov
Epoxide-containing fatty acid esters and their metabolites can influence metabolic pathways. For example, some epoxy fatty acids are known to modulate key enzymes involved in lipid metabolism. While direct evidence for this compound is limited, related compounds have been shown to impact enzymes like acetyl-CoA carboxylase.
The degradation products of these esters, such as dicarboxylic acids like azelaic acid, can also enter and influence metabolic routes. researchgate.net For instance, azelaic acid can be produced from the oxidative cleavage of unsaturated fatty acids through multi-enzyme cascades. researchgate.net
Biodegradation Pathways and Environmental Persistence
The environmental fate of this compound is largely determined by its susceptibility to microbial degradation.
Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of epoxide-containing compounds in the environment. nih.gov Some bacteria can utilize epoxy resins as their sole source of carbon, indicating the presence of metabolic pathways capable of degrading these structures. nih.gov For example, a synergistic relationship between Rhodococcus rhodochrous and Ochrobactrum anthropi has been shown to be effective in degrading epoxy resin. nih.gov
The degradation process often begins with the hydrolysis of the ester linkage by lipases or esterases, followed by the breakdown of the carbon chain. The epoxide ring can be opened by epoxide hydrolases, as previously mentioned. ucanr.edu The resulting diols are generally more water-soluble and can be further metabolized. nih.gov The degradation of the alkyl chain can proceed through pathways like β-oxidation. nih.gov
The rate of biodegradation can be influenced by the chemical's properties and the presence of specific microbial communities. scholaris.ca
The degradation of this compound leads to the formation of various metabolites. The initial hydrolysis of the ester bond would yield 9-(oxiran-2-yl)nonanoic acid and ethanol (B145695). Subsequent opening of the epoxide ring by epoxide hydrolases produces 9,10-dihydroxynonanoic acid.
Further degradation of the carbon chain can occur through oxidation. For example, the conversion of linoleic acid can yield 9-oxononanoic acid, which is a precursor for azelaic acid. researchgate.net The identification of such metabolites is crucial for understanding the complete biodegradation pathway. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying these degradation products. mdpi.comnih.gov
Below is a table summarizing potential metabolites from the degradation of this compound.
| Precursor Compound | Degradation Process | Resulting Metabolite(s) |
| This compound | Ester Hydrolysis | 9-(oxiran-2-yl)nonanoic acid, Ethanol |
| 9-(oxiran-2-yl)nonanoic acid | Epoxide Hydrolysis | 9,10-Dihydroxynonanoic acid |
| 9,10-Dihydroxynonanoic acid | Oxidation | Azelaic acid, other dicarboxylic acids |
Environmental Impact Assessment Methodology for this compound
The environmental impact assessment of a chemical compound such as this compound involves a systematic evaluation of its potential effects on the natural environment throughout its life cycle. This process integrates various methodologies to characterize and quantify potential risks, providing a scientific basis for regulatory decisions and sustainable chemical management. The assessment for this epoxidized fatty acid ester would typically follow a tiered approach, combining life cycle assessment principles with specific risk assessment frameworks.
A comprehensive environmental impact assessment for this compound would be structured around its entire life cycle, from the acquisition of raw materials (e.g., nonanoic acid and ethanol) and its synthesis, through to its use in various applications and its final fate in the environment, including degradation and potential for bioaccumulation and toxicity.
Life Cycle Assessment (LCA)
A foundational methodology for assessing environmental impact is the Life Cycle Assessment (LCA), which follows ISO 14040 and 14044 standards. For this compound, a "cradle-to-grave" or "cradle-to-gate" LCA would quantify environmental pressures. oecd.orghabitablefuture.org This involves:
Goal and Scope Definition: Defining the purpose of the assessment, the system boundaries (e.g., from raw material extraction to product disposal), and the functional unit (e.g., 1 kg of the compound).
Life Cycle Inventory (LCI): Compiling an inventory of all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste) associated with the compound's life cycle.
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This step uses impact categories to translate emissions and resource use into environmental effects.
For bio-based epoxies, the LCA must also account for factors like land and water use for biomass cultivation and any biogenic carbon credits. oecd.orghabitablefuture.org
Product Environmental Footprint (PEF)
The European Union's Product Environmental Footprint (PEF) methodology provides a standardized way to conduct LCAs, ensuring consistency and comparability. regulations.govaocs.orgacs.orggoogle.commdpi.com The PEF method mandates the use of specific Product Environmental Footprint Category Rules (PEFCRs) where available, which provide detailed guidance for specific product groups. aocs.orgmdpi.com For a chemical like this compound, the assessment would cover a predefined set of 16 environmental impact categories. habitablefuture.org
Table 1: Illustrative Product Environmental Footprint (PEF) Impact Categories for 1 kg of this compound
| Impact Category | Unit | Illustrative Impact Score | Key Contributing Processes |
| Climate Change | kg CO₂ eq. | 3.5 | Energy for synthesis, transport |
| Ozone Depletion | kg CFC-11 eq. | 1.5E-07 | Use of certain solvents or refrigerants |
| Freshwater Ecotoxicity | CTUe | 25 | Release of unreacted precursors or by-products |
| Human Toxicity, cancer | CTUh | 8.0E-09 | Potential exposure to residual reactants |
| Human Toxicity, non-cancer | CTUh | 1.2E-08 | Potential exposure to residual reactants |
| Particulate Matter | disease incidence | 2.1E-07 | Combustion processes for energy |
| Land Use | dimensionless | 150 | Cultivation of biomass for bio-based precursors |
| Water Use | m³ world eq. | 0.8 | Process water, cooling |
Note: The data in this table is illustrative and not based on a specific study of this compound. CTUe = Comparative Toxic Unit for ecosystems; CTUh = Comparative Toxic Unit for humans.
Risk-Based Assessment Frameworks
Beyond the holistic view of LCA, specific risk assessment frameworks are used to evaluate the potential for adverse effects based on both hazard and exposure.
USEtox Model: Developed by the UNEP-SETAC Life Cycle Initiative, USEtox is a scientific consensus model for characterizing human and ecotoxicological impacts of chemical emissions. researchgate.neteuropa.euacs.orgregulations.govoecd.org It calculates characterization factors for freshwater ecotoxicity and human toxicity (both cancer and non-cancer effects). acs.orgoecd.org The model integrates data on:
Fate Factors: How the chemical distributes and degrades in the environment.
Exposure Factors: The pathways through which humans and ecosystems are exposed.
Effect Factors: The toxicity of the chemical to humans and aquatic life.
For this compound, key inputs would include its hydrolysis rate, biodegradability, and ecotoxicity data (e.g., LC50 values for fish, daphnia, and algae). While specific data for this compound is scarce, read-across approaches from similar epoxidized fatty acid esters suggest it would be readily metabolized and exhibit low potential for bioaccumulation. oecd.orgeuropa.eu
Ecological Risk Classification (ERC): Frameworks like Canada's Ecological Risk Classification of Organic Substances (ERC) use a weight-of-evidence approach to classify risk. europa.eueuropa.eufda.govsevenpublicacoes.com.br The ERC approach evaluates multiple metrics for both hazard and exposure to assign a level of concern.
Hazard Profile: Based on mode of toxic action, chemical reactivity, bioavailability, and toxicity thresholds. Epoxides are assessed for their reactivity.
Based on assessments of similar epoxidized fatty acid esters, this compound would likely be classified as having a low likelihood of causing ecological harm. thieme-connect.de
Data for Environmental Impact Assessment
A critical part of the assessment is gathering reliable data on the compound's properties and behavior.
Table 2: Key Parameters for Environmental Impact Assessment of this compound
| Parameter | Value (Illustrative/Read-Across) | Methodology/Source | Relevance to Assessment |
| Biodegradation | Readily biodegradable (>60% in 28 days) | OECD 301B / Read-across from ESBO regulations.gov | Determines persistence in the environment. |
| Hydrolysis | Susceptible to hydrolysis | Structure-activity relationship tdl.orggoogle.com | Primary degradation pathway for the ester and epoxide groups. |
| Bioaccumulation Potential | Low | OECD SIDS / Read-across oecd.orgregulations.gov | Large molecular size and metabolism limit accumulation in organisms. |
| Acute Aquatic Toxicity (Fish) | LC50 > 100 mg/L (96h) | OECD 203 / Read-across from EOD category oecd.org | Characterizes short-term hazard to aquatic vertebrates. |
| Acute Aquatic Toxicity (Daphnia) | EC50 > 100 mg/L (48h) | OECD 202 / Read-across from EOD category oecd.org | Characterizes short-term hazard to aquatic invertebrates. |
| Toxicity to Algae | EC50 > 100 mg/L (72h) | OECD 201 / Read-across from EOD category oecd.org | Characterizes hazard to primary producers in aquatic ecosystems. |
Note: Data is illustrative, based on read-across from structurally similar compounds like Epoxidized Soybean Oil (ESBO) and the Epoxidized Oils and Derivatives (EOD) category as assessed by the OECD. oecd.org LC50 = Lethal Concentration for 50% of the test population; EC50 = Effect Concentration for 50% of the test population.
The comprehensive environmental impact assessment for this compound would synthesize the findings from these methodologies. It would highlight that while the compound is derived from potentially renewable resources, the environmental footprint of its synthesis (energy and chemical inputs) must be considered. The assessment would likely conclude a low environmental risk profile due to its expected ready biodegradability, low potential for bioaccumulation, and low aquatic toxicity, based on data from similar epoxidized fatty acid esters. oecd.orgregulations.gov
Analytical and Computational Methodologies in Research on Ethyl 9 Oxiran 2 Yl Nonanoate
Advanced Spectroscopic Characterization for Reaction Monitoring
Spectroscopic methods are indispensable for real-time and post-reaction analysis of the synthesis of Ethyl 9-(oxiran-2-yl)nonanoate, typically formed via the epoxidation of its unsaturated precursor, ethyl 9-decenoate. These techniques provide a window into the reaction progress, allowing for optimization and mechanistic investigation.
In Situ Nuclear Magnetic Resonance (NMR) Techniques
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for monitoring chemical reactions as they occur within the NMR tube. iastate.edu This technique allows for the direct observation of the consumption of reactants and the formation of products over time, providing detailed kinetic data. In the synthesis of this compound, ¹H NMR is particularly useful. The reaction can be tracked by monitoring the disappearance of signals corresponding to the vinyl protons of the starting material, ethyl 9-decenoate, and the concurrent appearance of new signals characteristic of the protons on the oxirane ring. nih.gov These epoxide-related proton signals typically appear in a distinct region of the spectrum, generally between 2.90 and 3.24 ppm, which is well-separated from other signals in the molecule. nih.gov By acquiring a series of spectra over time, researchers can plot concentration changes and determine reaction rates and mechanisms. iastate.edu
Table 1: Characteristic ¹H NMR Chemical Shifts for Reaction Monitoring
| Assignment | Reactant (Ethyl 9-decenoate) δ (ppm) | Product (this compound) δ (ppm) | Comment |
|---|---|---|---|
| -CH=CH₂ | ~5.8 | - | Signal disappears as reaction proceeds. |
| -CH=CH₂ | ~4.9-5.0 | - | Signal disappears as reaction proceeds. |
| Oxirane ring protons | - | ~2.9-3.2 | Key signal group that appears upon product formation. nih.gov |
| -O-CH₂-CH₃ | ~4.1 | ~4.1 | Ester group protons; typically used as an internal reference. |
| -CH₂-C=O | ~2.3 | ~2.3 | Protons alpha to the carbonyl remain relatively unchanged. |
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid esters and their derivatives. bohrium.comchromatographyonline.com It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. In the context of this compound research, GC separates the final product from the unreacted starting material, solvents, and any potential byproducts, such as diols formed from oxirane ring-opening. nih.govnih.gov Following separation, the mass spectrometer fragments the eluted molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, confirming the identity of the product by its molecular ion peak and specific fragmentation patterns. nih.gov Key fragments for this compound would include those resulting from cleavage at the oxirane ring and alpha-cleavage next to the ester carbonyl group. This method is used not only for qualitative identification but also for quantitative analysis to determine the purity and yield of the reaction. nih.govnih.gov
Table 2: GC-MS Data for Analysis of this compound Synthesis
| Compound | Expected Retention Time | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
|---|---|---|---|
| Ethyl 9-decenoate (Reactant) | Lower | 184 | Characteristic of unsaturated esters. |
| This compound (Product) | Higher | 200 | Fragments from oxirane ring cleavage and ester group. |
| Ethyl 9,10-dihydroxynonanoate (Byproduct) | Highest | 218 (or derivatized) | Fragments indicating two hydroxyl groups. |
Vibrational Spectroscopy for Functional Group Tracking (e.g., IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective tool for monitoring the functional group transformations that occur during the synthesis of this compound. nih.gov The epoxidation reaction is characterized by the conversion of a carbon-carbon double bond (C=C) into an oxirane ring. FTIR spectroscopy can easily track this change. The spectrum of the starting material, ethyl 9-decenoate, will show characteristic peaks for the C=C stretching vibration. As the reaction progresses, the intensity of this peak diminishes. Concurrently, new absorption bands characteristic of the oxirane ring appear. The C-O stretching vibrations of the epoxy group typically appear in the 820-950 cm⁻¹ region of the spectrum, providing clear evidence of product formation. mdpi.comresearchgate.netresearchgate.net The C-H stretching of the oxirane ring can also be observed around 3050 cm⁻¹. scielo.brcore.ac.uk
Table 3: Key Infrared (IR) Absorption Frequencies for Monitoring Epoxidation
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
|---|---|---|---|
| Alkene (C=C) | Stretch | ~1640 | Disappears |
| Alkene (=C-H) | Stretch | ~3080 | Disappears |
| Ester (C=O) | Stretch | ~1740 | Remains (Internal Standard) |
| Oxirane Ring (C-O) | Asymmetric Stretch | ~820-950 | Appears mdpi.comresearchgate.netresearchgate.net |
| Oxirane Ring (C-H) | Stretch | ~3050 | Appears scielo.brcore.ac.uk |
Computational Chemistry for Structure-Reactivity Relationships
Alongside experimental analysis, computational chemistry provides profound insights into the molecular properties of this compound. These methods allow for the exploration of reaction mechanisms, transition states, and conformational landscapes that are often difficult to access experimentally.
Quantum Chemical Calculations (e.g., DFT) for Energetics and Transition States
Quantum chemical calculations, especially Density Functional Theory (DFT), are pivotal in elucidating the detailed mechanism of epoxidation reactions. iitb.ac.in For the synthesis of this compound, DFT can be used to model the reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. wayne.edu By identifying the transition state structure and its associated energy (the activation energy), researchers can understand the kinetic feasibility of the reaction. nih.govacs.org DFT studies can compare different potential mechanisms, for example, concerted versus stepwise pathways, and can model the role of catalysts in lowering the activation barrier. researchgate.net Such calculations provide a theoretical framework that complements experimental kinetic data, offering a complete picture of the reaction dynamics at the molecular level.
Table 4: Hypothetical DFT-Calculated Energies for the Epoxidation of Ethyl 9-decenoate
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Ethyl 9-decenoate + Oxidizing Agent | 0.0 (Reference) |
| Transition State (TS) | Highest energy point on the reaction coordinate. | +10 to +25 (Example range) wayne.edu |
| Products | This compound + Byproduct | -30 to -80 (Exothermic) researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
The long, flexible nonanoate chain of this compound can adopt a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape. ethz.ch In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion, governed by a force field that describes the intramolecular and intermolecular interactions. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of its possible conformations can be generated. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or surfaces, providing insights that are averaged out in bulk experimental measurements.
Table 5: Parameters and Outputs of a Molecular Dynamics Simulation for Conformational Analysis
| Input Parameter/Setting | Typical Value/Choice | Key Output/Analysis |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | Trajectory of atomic coordinates over time. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Root Mean Square Deviation (RMSD) to assess stability. |
| Simulation Time | 10 ns - 1 µs | Analysis of dihedral angles along the alkyl chain. |
| Temperature/Pressure | Constant (e.g., 300 K, 1 bar) | Radius of Gyration to assess molecular compactness. |
Kinetic Modeling and Simulation of Reaction Networks in the Study of this compound
The synthesis of this compound, primarily through the epoxidation of ethyl 9-decenoate, involves a complex network of reactions. Understanding the kinetics of these reactions is crucial for process optimization, maximizing yield, and minimizing by-product formation. Kinetic modeling and simulation provide powerful tools to elucidate reaction mechanisms, identify rate-limiting steps, and predict reactor performance under various operating conditions. While specific kinetic data for this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on analogous unsaturated fatty acid esters, such as the esters of oleic acid.
The chemo-enzymatic epoxidation is a widely studied method for the synthesis of epoxidized fatty acid esters. This process typically involves the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), and hydrogen peroxide as the oxidizing agent. acs.orgabo.fi The reaction network in this system can be described by a series of steps, including the enzymatic formation of a percarboxylic acid intermediate, followed by the epoxidation of the double bond. acs.org
A general reaction scheme for the chemo-enzymatic self-epoxidation of an unsaturated fatty acid involves the lipase-catalyzed reaction between the fatty acid and hydrogen peroxide to form a peroxy fatty acid. This intermediate then reacts with another molecule of the unsaturated fatty acid to yield the epoxide and regenerate the fatty acid. acs.org In the case of an ester like ethyl 9-decenoate, the reaction mechanism can proceed through the in situ formation of a peracid which then acts as the oxygen carrier for the epoxidation of the double bond. iscre28.org
Kinetic models for such reactions are often developed based on proposed mechanisms. For lipase-catalyzed reactions, the Ping-Pong Bi-Bi mechanism is a common model used to describe the kinetics. This model involves the binding of the first substrate (e.g., the fatty acid or its ester) to the enzyme, followed by the release of the first product and the binding of the second substrate (e.g., hydrogen peroxide), leading to the formation of the final product.
For in-situ epoxidation processes, kinetic models can be developed using the pseudo-steady-state-hypothesis (PSSH), which assumes that the concentration of the reactive intermediate (the peroxy acid) remains constant throughout the reaction. nih.gov These models can account for both the main epoxidation reaction and potential side reactions, such as the ring-opening of the epoxide. nih.gov
Detailed Research Findings
Research on the epoxidation of fatty acid methyl esters (FAMEs) has shown that the reaction rate increases with temperature. iscre28.org However, higher temperatures can also promote side reactions, such as the ring-opening of the oxirane ring. mdpi.com Kinetic modeling studies have been employed to compare the epoxidation of vegetable oils with their corresponding FAMEs, revealing differences in reaction rates that can be attributed to factors like steric hindrance. iscre28.org
In the chemo-enzymatic epoxidation of oleic acid, a model compound for unsaturated fatty acids, mathematical models have been developed to describe the reaction stoichiometry and derive rate equations for the formation of the peracid and the epoxide. acs.orgabo.fi These models often include parameters for reaction rate constants and adsorption constants, which can be estimated by fitting the model to experimental data. acs.org
The following interactive data table summarizes hypothetical kinetic parameters for the epoxidation of a model unsaturated fatty acid ester, based on data from related systems. These parameters are essential for the simulation of the reaction network.
| Parameter | Symbol | Value | Units | Description |
|---|---|---|---|---|
| Activation Energy for Epoxidation | Ea_epox | 40-70 | kJ/mol | Energy barrier for the epoxidation reaction. nih.gov |
| Pre-exponential Factor for Epoxidation | A_epox | 1.0 x 10^5 - 1.0 x 10^8 | L/(mol·s) | Frequency of collisions in the correct orientation. |
| Activation Energy for Ring-Opening | Ea_ro | 50-90 | kJ/mol | Energy barrier for the ring-opening side reaction. |
| Pre-exponential Factor for Ring-Opening | A_ro | 1.0 x 10^6 - 1.0 x 10^9 | L/(mol·s) | Frequency of collisions for the ring-opening reaction. |
Applications and Advanced Materials Development
Role as a Renewable Monomer in Polymer Science
As a monomer, ethyl 9-(oxiran-2-yl)nonanoate provides a pathway to creating polymers with a significant renewable carbon content. The reactivity of its oxirane ring is central to its function in polymerization processes.
Epoxy Resins and Coatings
The terminal epoxide group on this compound allows it to act as a building block for epoxy resins. Through ring-opening polymerization, the oxirane ring can react with various hardeners (such as amines or carboxylic acids) to form a cross-linked thermoset network. This process is fundamental to the formulation of coatings, adhesives, and composite materials.
Research has demonstrated the synthesis of epoxy resins using monomers structurally similar to this compound, such as propane-1,2,3-triyl tris(9-(oxiran-2-yl) nonanoate), derived from 10-undecenoic acid. researchgate.net These bio-based epoxy resins can exhibit a renewable carbon content of over 50%, offering a more sustainable alternative to conventional resins like those based on bisphenol A (DGEBA). researchgate.net The resulting polymers can be tailored for various properties, from rigid materials to flexible coatings, by adjusting the formulation and curing conditions.
Polyol Precursors for Polyurethanes and Elastomers
Polyurethanes are a highly versatile class of polymers used in foams, elastomers, and coatings, traditionally synthesized from petroleum-based polyols and isocyanates. ethernet.edu.etmdpi.com this compound serves as an excellent precursor for the synthesis of bio-based polyols.
The conversion is achieved by the ring-opening of the epoxide. This reaction, when carried out with nucleophiles like alcohols, glycols, or even water, introduces hydroxyl (-OH) groups into the molecule. researchgate.netgoogle.com For example, the acid-catalyzed hydrolysis of the epoxide ring results in the formation of a diol. When starting with triglycerides of epoxidized fatty acids, this process yields molecules with multiple hydroxyl groups, which are by definition polyols. ethernet.edu.etgoogle.com These bio-derived polyols can then react with isocyanates to produce polyurethanes with a significant portion of their structure sourced from renewable feedstocks, contributing to the development of greener polymer products. mdpi.comgoogle.com
Innovation in Bio-Lubricant Formulations
The demand for environmentally friendly lubricants has driven innovation in the use of vegetable oil derivatives. This compound and related compounds are at the forefront of this development. csic.es The long hydrocarbon chain provides inherent lubricity, while the polarity of the ester and epoxide functionalities can enhance performance characteristics.
The chemical modification of unsaturated esters through epoxidation has been shown to improve lubricant efficiency by reducing auto-oxidation that can occur at the double bonds. csic.es Studies on similar epoxidized fatty acid esters demonstrate their potential as high-performance bio-lubricant base stocks. csic.esresearchgate.net Key properties such as viscosity index, pour point, and oxidative stability can be fine-tuned through the selection of the alcohol used for the ester group and by further chemical modifications of the epoxide ring. csic.esresearchgate.net For instance, research on various epoxides synthesized from undecylenic acid esters showed that they possess superior lubricant properties, including high viscosity indices and low pour points, making them suitable for automotive and hydraulic fluid applications. csic.escsic.es
| Property | 2-Ethyl Hexyl Epoxide | NPG Epoxide | TMP Epoxide |
|---|---|---|---|
| Viscosity @ 40°C (cSt) | 10.2 | 105.6 | 165.3 |
| Viscosity @ 100°C (cSt) | 2.8 | 14.1 | 20.5 |
| Viscosity Index | 145 | 134 | 135 |
| Pour Point (°C) | -30 | -9 | -27 |
| Flash Point (°C) | 160 | 240 | 265 |
Precursor for Specialty Chemicals and Intermediates (e.g., 9-oxononanoic acid)
The dual functionality of this compound makes it a versatile platform for synthesizing a range of other valuable chemicals. The reactive epoxide ring can be transformed into various functional groups, opening pathways to new molecules.
One significant intermediate is 9-oxononanoic acid, a precursor for biopolymers like azelaic acid. researchgate.netresearchgate.net While 9-oxononanoic acid can be produced through enzymatic routes from linoleic acid, it can also be conceptually derived from this compound. researchgate.net This would involve a two-step process: first, hydrolysis of the epoxide to form the corresponding diol (ethyl 9,10-dihydroxynonanoate), followed by oxidative cleavage of the diol bond to yield the aldehyde group of 9-oxononanoic acid.
Furthermore, the reactivity of the epoxide has been demonstrated in carbonylation reactions, where this compound is converted to ethyl 9-(4-oxooxetan-2-yl)nonanoate, a β-lactone derivative, showcasing its utility in creating complex heterocyclic structures. mdpi.com This versatility establishes the compound as a valuable intermediate in the synthesis of fine and specialty chemicals.
Contributions to Sustainable Chemistry and Bio-economy
This compound is a prime example of a molecule that aligns with the principles of sustainable chemistry and strengthens the bio-economy. Its contributions are multifaceted:
Renewable Feedstock Utilization : It is synthesized from plant-derived fatty acids, such as undecylenic acid from castor oil or oleic acid from various vegetable oils, thereby reducing the chemical industry's dependence on finite fossil fuels. csic.esmdpi.comtechscience.com
Development of Bio-Based Products : It enables the production of high-value, bio-based materials, including polymers (epoxy resins, polyurethanes) and bio-lubricants, which can have improved environmental profiles compared to their petroleum-based counterparts. researchgate.netmdpi.comcsic.es
Green Chemistry Pathways : The synthesis routes to and from this compound often employ greener chemical processes. For example, enzymatic cascades and catalytic reactions are being developed to improve the efficiency and environmental footprint of its production and conversion. researchgate.net
By providing a link between renewable agricultural feedstocks and advanced industrial materials, this compound plays a crucial role in fostering a more circular and sustainable economy.
Future Research Directions and Challenges
Design of Next-Generation Catalysts for Enhanced Efficiency
The conventional synthesis of epoxides often relies on the Prileschajew reaction, which uses peroxy acids like meta-chloroperbenzoic acid (mCPBA). orientjchem.org While effective, this method suffers from drawbacks, including the use of stoichiometric and potentially hazardous reagents and the generation of significant waste. d-nb.info Future research is focused on developing highly efficient and recyclable heterogeneous catalysts that can utilize greener oxidants, such as hydrogen peroxide (H₂O₂). acsgcipr.orgnih.gov
A primary challenge is achieving high selectivity for the epoxide while minimizing side reactions like ring-opening, which forms unwanted diols and other byproducts. d-nb.infoocl-journal.org The design of next-generation catalysts centers on creating systems with well-defined active sites that can facilitate the epoxidation of the alkene in ethyl undecenoate with high precision.
Key Research Areas:
Table 1: Comparison of Emerging Catalytic Systems for Epoxidation
| Catalyst Type | Active Metal/Center | Oxidant | Key Advantages | Research Challenges |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Co, Ti, Mo, V | H₂O₂, O₂ | High surface area, tunable structure, defined active sites. mdpi.comdoaj.org | Stability, metal leaching, scalability. tandfonline.com |
| Polyoxometalates (POMs) | W, Mo | H₂O₂ | High activity, suitable for flow chemistry. rsc.org | Recyclability, substrate scope. |
| Supported Metals | Ru, Co, Mo | H₂O₂, TBHP | High stability, heterogeneity, potential for low metal loading. lsbu.ac.ukresearchgate.net | Achieving high selectivity, preventing side reactions. researchgate.net |
Development of Novel Biocatalytic Systems
Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. ocl-journal.org For the epoxidation of unsaturated fatty acid esters, several classes of enzymes are being explored, moving beyond the limitations of chemical processes.
The primary biocatalytic route is the chemo-enzymatic system, where a lipase (B570770), such as the immobilized lipase B from Candida antarctica (Novozym 435), catalyzes the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. ocl-journal.orgmdpi.commdpi.com This peroxy acid then performs the epoxidation. While this reduces the hazards of handling pre-formed peracids, direct enzymatic epoxidation remains a significant goal.
Key Research Areas:
Table 2: Overview of Biocatalytic Systems for Epoxidation
| Biocatalyst System | Mechanism | Key Advantages | Research Challenges |
|---|---|---|---|
| Lipase-Mediated (Chemo-enzymatic) | In situ generation of peracid from H₂O₂ and a carboxylic acid. ocl-journal.orgmdpi.com | Mild conditions, avoids handling pure peracids, high conversion. mdpi.commdpi.com | Lipase inactivation by H₂O₂, requires a carboxylic acid co-substrate. mdpi.com |
| Peroxygenases (UPOs) | Direct oxygen transfer from H₂O₂ to the alkene. acs.orgmdpi.com | No cofactor needed, high selectivity, extracellular enzymes. mdpi.com | Enzyme stability, productivity, limited to fungal sources. researchgate.net |
| Cytochrome P450s | Monooxygenase activity with O₂ or peroxygenase activity with H₂O₂. d-nb.infonih.gov | High regio- and stereoselectivity. d-nb.infonih.gov | Cofactor dependency and cost, stability of redox partners. d-nb.infonih.gov |
Exploration of Multifunctional Derivatives
The true value of ethyl 9-(oxiran-2-yl)nonanoate lies in its potential as a platform chemical. The strained three-membered oxirane ring is susceptible to ring-opening reactions with a wide array of nucleophiles, allowing for the synthesis of diverse multifunctional derivatives. mt.comresearchgate.net These derivatives are promising renewable building blocks for polymers, lubricants, plasticizers, and surfactants. ijtrd.comcsic.es
Future research is focused on controllably synthesizing these derivatives and understanding their structure-property relationships to tailor them for specific high-value applications. diva-portal.org
Key Research Areas:
Table 3: Potential Multifunctional Derivatives and Applications
| Ring-Opening Nucleophile | Derivative Class | Potential Applications |
|---|---|---|
| Cyclic Anhydrides / CO₂ | Polyesters / Polycarbonates | Biodegradable plastics, advanced materials. acs.orgacs.org |
| Water / Alcohols | Diols / Polyols | Polyurethanes, lubricants, plasticizers. mt.comcsic.es |
| Amines | Amino Alcohols | Curing agents for epoxy resins, surfactants. mt.com |
| Acrylic Acid | Acrylated Esters | UV-curable coatings, inks, 3D printing resins. google.comrsc.org |
| Thiols | Thio-ethers | Adhesives, cross-linkers in polymer networks. mt.com |
Process Intensification and Sustainable Manufacturing
Translating laboratory-scale synthesis into an industrial process that is efficient, safe, and sustainable requires significant innovation in chemical engineering. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing technologies. rsc.org For the production of this compound, this involves moving away from traditional batch reactors towards more advanced systems.
The adoption of green chemistry principles is central to this effort, focusing on minimizing waste, using safer solvents and reagents (like H₂O₂), and improving energy efficiency. orientjchem.orgacsgcipr.orgnumberanalytics.com
Key Research Areas:
Table 4: Process Intensification Strategies for Epoxidation
| Technology | Principle of Intensification | Key Advantages | Research Challenges |
|---|---|---|---|
| Continuous Flow Microreactors | High surface-to-volume ratio, enhanced mass/heat transfer. rsc.orgresearchgate.net | Improved safety, higher yields, precise control, easy scale-up. rsc.orgacs.org | Catalyst coating/stability, handling multiphase flows. researchgate.net |
| Ultrasound-Assisted Reaction | Acoustic cavitation enhances mixing and mass transfer. nih.gov | Reduced reaction times, improved efficiency in multiphase systems. nih.gov | Energy consumption, scalability of equipment. |
| Microwave-Assisted Reaction | Rapid and uniform dielectric heating. | Drastic reduction in reaction time. | Temperature control, equipment design for industrial scale. |
| Solvent-Free Systems | Eliminates solvent use, purchase, and disposal. nih.gov | Reduced environmental impact (PMI), simplified purification. | Managing viscosity, ensuring efficient mixing. |
Q & A
Q. What are the established synthetic routes for Ethyl 9-(oxiran-2-yl)nonanoate, and what catalysts are employed?
this compound can be synthesized via two primary methods:
- Radical-Mediated Cyclization : In combustion or oxidation studies, oxirane formation is proposed to occur through HOȮ radical addition to unsaturated esters (e.g., methyl-10-undecenoate), followed by cyclization and ȮH release. This mechanism is supported by the detection of mthis compound in jet-stirred reactor (JSR) experiments .
- Catalytic Synthesis : A Co-salen catalyst (0.025 equiv.) enables the reaction of ethyl undec-10-enoate with 5,5-dimethyl cyclohexane-1,3-dione in acetonitrile, yielding 62% of the product after purification. Tetrabutylammonium hexafluorophosphate is used as a co-catalyst .
Q. How is the structural characterization of this compound performed?
Structural elucidation typically involves:
- Chromatography : Column chromatography (petroleum ether/EtOAc = 2:1) is used for purification, with product identity confirmed via NMR and mass spectrometry .
- Comparative Analysis : Byproducts like ethyl 9-(nonanoyloxy)nonanoate are identified using GC-MS, with retention indices matched to synthetic standards .
Q. What are the key intermediates in oxirane formation during unsaturated ester oxidation?
Proposed intermediates include:
- Radical Adducts : HOȮ addition to the double bond of unsaturated esters (e.g., methyl oleate) forms peroxy radicals, which cyclize to oxiranes.
- Secondary Products : Methyl 7-[4-(hydroxymethyl)oxetan-2-yl]heptanoate and methyl 6-[5-(hydroxymethyl)THF-2-yl]hexanoate are observed, suggesting competing pathways initiated by ȮH or H radical addition .
Advanced Research Questions
Q. What challenges exist in achieving high yields for catalytic aziridination of this compound derivatives?
Chromium tetracarbene catalysts enable aziridination with p-tolyl azide, but yields for ethyl 9-(1-(p-tolyl)aziridin-2-yl)nonanoate remain low (23%). Key limitations include:
- Functional Group Sensitivity : Protic functional groups (e.g., -OH) destabilize intermediates, favoring side reactions.
- Substrate Steric Effects : Bulky substituents on the alkene reduce catalyst accessibility .
Q. How do ω-oxidation systems in E. coli influence the enzymatic modification of ethyl nonanoate derivatives?
The AlkBGTL system in Pseudomonas putida GPo1, when expressed in E. coli, oxidizes ethyl nonanoate to mono-ethyl dicarboxylic acids. Key findings include:
Q. What computational models support the radical-mediated formation of oxiranes in combustion chemistry?
While experimental data (e.g., JSR studies) confirm oxirane formation, ab initio kinetic models are lacking. Proposed mechanisms involve:
Q. How do analytical methods differentiate between regioisomers of this compound?
Advanced techniques include:
- Chiral GC-MS : To separate enantiomers using β-cyclodextrin columns.
- Isotopic Labeling : Deuterated analogs (e.g., Nonanoic acid-2,2-d2) track reaction pathways and quantify intermediates .
Methodological Considerations
- Data Interpretation : Conflicting product distributions in oxidation studies (e.g., JSR vs. flow reactor data) may arise from temperature gradients or residence time differences. Multi-technique validation (FTIR, GC-MS) is recommended .
- Catalyst Optimization : Screening chiral Co-salen derivatives (e.g., with electron-withdrawing substituents) could improve enantioselectivity in synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
